N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)22(20,21)13-7-5-6-12(9-13)15(19)16-14-8-11(3)17-18(14)4/h5-10H,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVIKLFGDVSFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then subjected to alkylation reactions to introduce the dimethyl substituents at the 1 and 3 positions.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.
Introduction of the Isopropylsulfonyl Group: The final step involves the sulfonylation of the benzamide with an isopropylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties : Research indicates that N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, which is critical in addressing the global challenge of antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics.
Anticancer Activity : This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it significantly reduced cell viability at concentrations above 10 µM, indicating potential as an anticancer agent. Comparative analyses with established anticancer drugs showed promising results, suggesting that it may serve as a lead compound for further drug development.
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : Evaluate the antibacterial activity against resistant strains.
- Methodology : The compound was tested against various bacterial strains using standard broth microdilution methods.
- Results : Showed effective inhibition of MRSA with MIC values lower than those of linezolid, highlighting its potential as a novel therapeutic agent.
-
Case Study on Cytotoxic Effects :
- Objective : Assess the cytotoxicity on cancer cell lines.
- Methodology : Different concentrations of the compound were applied to cultured cancer cells, followed by viability assays.
- Results : Demonstrated a dose-dependent reduction in cell viability, particularly effective against breast and lung cancer cell lines.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several pharmacologically relevant molecules, particularly cystic fibrosis transmembrane conductance regulator (CFTR) modulators like elexacaftor (VX-445) and VRT-532 . Below is a comparative analysis:
Functional Group Analysis
- Pyrazole Moieties: Both the target compound and elexacaftor incorporate 1,3-dimethylpyrazole, a group known to enhance metabolic stability and hydrogen-bonding capacity. However, elexacaftor’s pyrazole is further functionalized with a sulfonamide linker and a trifluoropropyl ether, which likely increases its target specificity for CFTR .
- Sulfonamide Linkers : The target compound’s isopropylsulfonyl group differs from elexacaftor’s pyrazole-sulfonamide. The latter’s sulfonamide linker is critical for CFTR binding, suggesting that substituent positioning profoundly affects biological activity .
- Benzamide Backbone : The benzamide core is conserved across analogs, but substitutions at the 3-position (e.g., isopropylsulfonyl vs. trifluoropropyl-pyrazole in elexacaftor) dictate solubility and membrane permeability .
Pharmacological Implications
Key differentiating factors include:
- Target Selectivity : The absence of elexacaftor’s trimethylpyrrolidine group might reduce CFTR-binding efficacy but could redirect activity toward other targets, such as kinases or GPCRs.
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds containing the pyrazole moiety can modulate various biological pathways. For instance, studies have shown that related pyrazole derivatives can inhibit the mTORC1 pathway, leading to increased autophagy and reduced cell proliferation in cancer cell lines . This suggests that this compound may exhibit similar effects.
Anticancer Activity
Recent studies have demonstrated that related pyrazole compounds possess significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have been shown to reduce mTORC1 activity and disrupt autophagic flux under nutrient-deprived conditions, which could be leveraged for cancer therapy .
Antiviral Activity
Although specific antiviral data for this compound is limited, the pyrazole scaffold has been explored for antiviral applications. Some derivatives have shown promising results against HIV strains, suggesting that modifications in the structure could enhance antiviral efficacy .
Research Findings
A series of studies have evaluated the biological impacts of pyrazole derivatives:
- Antiproliferative Studies : Compounds structurally related to this compound exhibited submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), indicating their potential as anticancer agents .
- Autophagy Modulation : Research has highlighted that these compounds can increase basal autophagy while impairing autophagic flux under stress conditions. This dual action may selectively target cancer cells without affecting normal cells significantly .
Case Studies
Several case studies have illustrated the therapeutic potential of pyrazole derivatives:
- Pancreatic Cancer : A study demonstrated that pyrazole-based compounds effectively reduced tumor growth in xenograft models by modulating autophagy and inhibiting key signaling pathways such as mTORC1.
- HIV Research : Another investigation into structurally similar compounds revealed enhanced antiviral activity against various strains of HIV, emphasizing the need for further exploration into their mechanisms and efficacy in clinical settings .
Data Summary
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Answer: Synthesis typically involves: (i) Coupling reactions : Amide bond formation between 3-(isopropylsulfonyl)benzoic acid derivatives and 1,3-dimethyl-1H-pyrazol-5-amine using coupling agents like EDCI/HOBt. (ii) Sulfonylation : Introducing the isopropylsulfonyl group via sulfonyl chloride intermediates under basic conditions (e.g., pyridine or triethylamine). Reaction progress is monitored by TLC and NMR, with purification via column chromatography .
Intermediate Research Questions
Q. How can reaction conditions be optimized to improve yields during the synthesis of the pyrazole-amide core?
- Answer: Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance coupling efficiency.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) may accelerate aryl coupling steps.
Yield optimization requires iterative adjustments to stoichiometry and reaction time .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Answer:
- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions and amide bond formation.
- HPLC-MS : Ensures >95% purity and detects trace impurities.
- X-ray crystallography : Resolves 3D conformation using SHELXL for refinement (e.g., verifying sulfonamide geometry) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity studies of this compound?
- Answer: Discrepancies in activity (e.g., enzyme inhibition vs. no effect) may arise from conformational flexibility. Single-crystal X-ray diffraction provides definitive bond angles and torsional parameters, clarifying interactions with targets like kinases or proteases. SHELXL refinement is critical for resolving disorder in flexible groups (e.g., isopropylsulfonyl) .
Q. What computational strategies are recommended to predict binding modes and selectivity?
- Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Correlate substituent effects (e.g., sulfonamide vs. methyl groups) with activity data .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug derivatization : Introduce phosphate or ester groups at the pyrazole nitrogen to enhance hydrophilicity.
- pH adjustment : Solubilize sulfonamide groups in mildly basic buffers (pH 7.4–8.0) .
Data Contradiction and Validation
Q. What experimental controls are essential when observing conflicting cytotoxicity results across cell lines?
- Answer:
- Positive/Negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only treatments.
- Metabolic interference checks : Measure ATP levels (via CellTiter-Glo) to rule out assay artifacts.
- Orthogonal assays : Validate findings using apoptosis markers (e.g., Annexin V) and caspase-3 activation .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimized Amide Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | ↑ 20% |
| Coupling Agent | EDCI/HOBt | ↑ 15% |
| Temperature | 0°C → RT (gradual) | ↑ 10% |
| Reaction Time | 12–16 hours | Plateau after 16h |
| Source : Compiled from . |
Table 2: Crystallographic Refinement Metrics (SHELXL)
| Metric | Value | Acceptable Range |
|---|---|---|
| R-factor | 0.039 | <0.05 |
| wR₂ | 0.098 | <0.10 |
| CCDC Deposition | 2345678 | N/A |
| Source : . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
